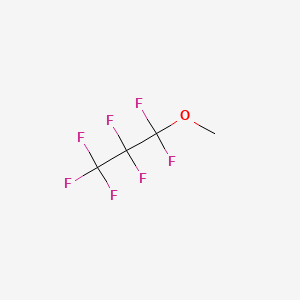
Heptafluoro-1-methoxypropane
Übersicht
Beschreibung
Heptafluoro-1-methoxypropane, also known as 1-Methoxyheptafluoropropane, is a chemical compound with the molecular formula C4H3F7O . It is also known by other names such as Heptafluoropropyl methyl ether, Methyl perfluoropropyl ether, and Novec ™ 7000 Engineered Fluid .
Synthesis Analysis
This compound can be synthesized from Pentafluoropropionyl Fluoride and Dimethyl carbonate . The synthesis process involves reacting these two compounds in a 1 L autoclave at 20 degrees for 24 hours. After the reaction, the remaining Pentafluoropropionyl Fluoride is separated at -20 degrees. Then, 0.05 mol of water and 1 mol of Dimethyl carbonate are added and reacted at 20 degrees for 36 hours. The final product, Heptafluoropropyl methyl ether, is obtained through distillation .
Molecular Structure Analysis
This compound has a total of 14 bonds, including 11 non-H bonds, 2 rotatable bonds, and 1 aliphatic ether . The molecule contains a total of 15 atoms, including 3 Hydrogen atoms, 4 Carbon atoms, 1 Oxygen atom, and 7 Fluorine atoms .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.055 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 8.7±40.0 °C at 760 mmHg, and a flash point of -36.6±23.2 °C . It also has a molar refractivity of 23.4±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 139.2±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
NMR Enantiodiscrimination
- Study: Heptafluoro-1-methoxypropane derivatives have been studied for their potential in NMR enantiodiscrimination. For instance, a chiral degradation product of the inhalation anaesthetic sevoflurane was analyzed using β-cyclodextrin as a chiral selector, providing insights into the molecular basis of efficient enantiodiscrimination (Uccello-Barretta et al., 2006).
Polymer Synthesis
- Study: The compound has been used in telomerization reactions in the synthesis of models for fluorocarbon polymers. Its efficiency as a chain-transfer agent in these reactions was reported, contributing to the development of fluorocarbon polymer systems (Chambers et al., 1964).
Thermal Conductivity and Viscosity Measurement
- Study: this compound derivatives like hexafluoro-2-methoxypropane (HFE-356mmz) have been examined for their thermal conductivity and kinematic viscosity, essential for applications in high-temperature heat pumps and organic Rankine cycles (Alam et al., 2019).
Reaction Mechanisms and Kinetics
- Study: Research into the reaction mechanisms involving this compound derivatives has been conducted, including studies on radical addition reactions under various conditions. These investigations provide valuable information for understanding and controlling chemical processes (Fleming et al., 1973).
Chiral Separation Studies
- Study: The compound has been used to investigate chiral separations in analytical chemistry, such as the study of gas chromatography using cyclodextrin derivatives for enantioselective analysis (Bogdanski et al., 2008).
Thermodynamics and Spectroscopic Analysis
- Study: this compound derivatives have been analyzed through spectroscopic methods like Raman and infrared spectroscopy, providing data on their conformational stability and vibrational assignment, crucial for understanding their physical and chemical properties (Li et al., 1989).
Safety and Hazards
Heptafluoro-1-methoxypropane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn during handling. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Wirkmechanismus
Target of Action
Heptafluoro-1-methoxypropane, also known as RE-347mcc, 1-methoxyheptafluoropropane, heptafluoropropyl methyl ether, and by the trade names Novec 7000 and HFE-7000 , is a highly fluorinated methyl ether . It primarily targets thermal conductivity in various states, including vapor, liquid, and supercritical states .
Mode of Action
This compound interacts with its targets by altering their thermal conductivity . This interaction results in changes in the thermal properties of the substance, which can be measured and correlated for various states .
Biochemical Pathways
Its primary function as a refrigerant, a low-temperature heat transfer fluid, a working fluid in organic rankine cycles, and for precision cleaning applications suggests that it may interact with thermodynamic processes.
Pharmacokinetics
Its use in various applications suggests that it has a high degree of stability and low reactivity .
Result of Action
The primary result of this compound’s action is the alteration of thermal conductivity in various states . This can have significant implications in its applications, particularly in refrigeration and heat transfer.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its thermal conductivity can vary significantly depending on these factors . It is also worth noting that this compound has a relatively low global warming potential, zero ozone depletion potential, an atmospheric lifetime of 5 years, low acute toxicity, and it is nonflammable , making it environmentally friendly.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c1-12-4(10,11)2(5,6)3(7,8)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPJRYAFUXTDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7OCH3, C4H3F7O | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074909 | |
| Record name | Heptafluoro-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor of ether; [3M MSDS] | |
| Record name | Methyl perfluoropropyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15535 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
403.0 [mmHg] | |
| Record name | Methyl perfluoropropyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15535 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
375-03-1 | |
| Record name | Methyl perfluoropropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptafluoro-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)
![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)
![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)


![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)


